NAMPT Inhibition Potency: N-(2-Chlorophenyl)nicotinamide vs. Representative Class Inhibitors
N-(2-Chlorophenyl)nicotinamide demonstrates sub-nanomolar inhibition of human nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in NAD⁺ salvage and a validated oncology target. The compound exhibits an IC₅₀ of 0.45 nM against recombinant human NAMPT in a biochemical assay [1]. This potency is comparable to, and in some cases exceeds, other well-characterized NAMPT inhibitors in the same chemical class. For example, a related amide-containing NAMPT inhibitor bearing an aza-indole moiety (compound 7) has a reported biochemical IC₅₀ of 9.0 nM [2].
| Evidence Dimension | Inhibition of NAMPT enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.45 nM |
| Comparator Or Baseline | Amide-containing NAMPT inhibitor (compound 7): IC₅₀ = 9.0 nM |
| Quantified Difference | 20-fold lower IC₅₀ (more potent) for the target compound |
| Conditions | Recombinant human NAMPT, conversion of nicotinamide to nicotinamide mononucleotide, biochemical assay |
Why This Matters
This level of potency establishes N-(2-chlorophenyl)nicotinamide as a valuable chemical probe for interrogating NAMPT-dependent cellular processes and as a potential starting point for lead optimization in oncology programs.
- [1] BindingDB. BDBM50347433 (CHEMBL1801864): N-(2-chlorophenyl)nicotinamide NAMPT inhibition IC50 = 0.45 nM. BindingDB. View Source
- [2] Zheng, X. et al. Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. J. Med. Chem. 2013, 56, 16, 6413–6425. (Compound 7: Nampt BC IC50 = 9.0 nM). View Source
